(+)-(S)-Tylophorine-d8
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Overview
Description
(+)-(S)-Tylophorine-d8 is a deuterated derivative of (+)-(S)-Tylophorine, an alkaloid isolated from the plant Tylophora indica. This compound is known for its potential therapeutic properties, particularly in the treatment of various diseases due to its anti-inflammatory, anti-cancer, and anti-viral activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (+)-(S)-Tylophorine-d8 involves multiple steps, starting from commercially available precursors. The key steps include the introduction of deuterium atoms, which can be achieved through catalytic hydrogenation using deuterium gas. The reaction conditions typically involve the use of a palladium catalyst under a hydrogen atmosphere at elevated temperatures and pressures.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving advanced techniques such as continuous flow reactors and automated synthesis systems to ensure consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
(+)-(S)-Tylophorine-d8 undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced analogs.
Substitution: Substitution reactions involve the replacement of functional groups with others, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens (chlorine, bromine) in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, each with unique chemical and biological properties.
Scientific Research Applications
(+)-(S)-Tylophorine-d8 has a wide range of scientific research applications:
Chemistry: Used as a reference compound in the study of deuterium isotope effects and in the development of new synthetic methodologies.
Biology: Investigated for its role in modulating biological pathways and its potential as a tool for studying cellular processes.
Medicine: Explored for its therapeutic potential in treating cancer, viral infections, and inflammatory diseases.
Industry: Utilized in the development of new pharmaceuticals and as a standard in analytical chemistry.
Mechanism of Action
The mechanism of action of (+)-(S)-Tylophorine-d8 involves its interaction with various molecular targets and pathways. It is known to inhibit the activity of certain enzymes and signaling pathways, leading to the suppression of cell proliferation and induction of apoptosis in cancer cells. Additionally, it modulates the immune response, contributing to its anti-inflammatory effects.
Comparison with Similar Compounds
Similar Compounds
(+)-(S)-Tylophorine: The non-deuterated parent compound with similar biological activities.
Tylophorinine: Another alkaloid from Tylophora indica with comparable therapeutic properties.
Dehydrotylophorine: A structurally related compound with distinct biological effects.
Uniqueness
(+)-(S)-Tylophorine-d8 is unique due to the presence of deuterium atoms, which can enhance its stability and alter its pharmacokinetic properties. This makes it a valuable tool in drug development and research, providing insights into the role of isotopic substitution in medicinal chemistry.
Properties
CAS No. |
1795785-68-0 |
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Molecular Formula |
C₂₄H₁₉D₈NO₄ |
Molecular Weight |
401.52 |
Synonyms |
(S)-9,11,12,13,13a,14-Hexahydro-2,3,6,7-tetramethoxydibenzo[f,h]pyrrolo[1,2-b]isoquinoline-d8; NSC 717335-d8; NSC 76387-d8; NSTP 0G01-d8; Tylophorin-d8; (13aS)-9,11,12,13,13a,14-Hexahydro-2,3,6,7-tetramethoxydibenzo[f,h]pyrrolo[1,2-b]isoquinoline-d8; |
Origin of Product |
United States |
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